(2-Amino-3-bromo-5-fluorophenyl)methanol
Overview
Description
(2-Amino-3-bromo-5-fluorophenyl)methanol is a useful research compound. Its molecular formula is C7H7BrFNO and its molecular weight is 220.041. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
A significant application of (2-Amino-3-bromo-5-fluorophenyl)methanol in scientific research is its use in synthetic chemistry, particularly in the development of complex organic compounds. For instance, palladium-catalyzed C-H halogenation methods have been employed for the synthesis of multi-substituted arenes, demonstrating advantages like milder reaction conditions, higher yields, and greater selectivity compared to traditional methods (Sun, Sun, & Rao, 2014). Furthermore, iterative nucleophilic aromatic substitution has facilitated the creation of fluorinated fluorophores, highlighting the role of fluorination in enhancing photostability and spectroscopic properties (Woydziak, Fu, & Peterson, 2012).
Photophysical and Fluorescence Studies
This compound derivatives have found applications in photophysical studies and the development of fluorescent materials. Research on dual fluorescence in specific substituted phenylamino compounds has revealed potential for rapid analysis of conformational changes using fluorescence spectroscopy, both in solutions and biological samples (Matwijczuk, Kamiński, Górecki, Ludwiczuk, Niewiadomy, Maćkowski, & Gagoś, 2015). These findings underscore the importance of such compounds in the study of molecular dynamics and interactions.
Molecular Logic Gates
The compound's derivatives have been explored for constructing molecular logic gates, which are crucial for the development of molecular computing and smart diagnostic systems. For instance, solvent-polarity reconfigurable fluorescent logic gates have been designed using related compounds, capable of transitioning between different logical functions based on environmental conditions. Such systems hold promise for probing cellular membranes and protein interfaces with high precision and sensitivity (Gauci & Magri, 2022).
Drug Discovery and Material Science
In drug discovery and material science, the synthesis of complex molecules like benzothiazepines and benzoxazine derivatives through aza-Piancatelli rearrangement/Michael reaction showcases the compound's versatility in creating pharmacologically relevant structures and materials with unique properties (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).
Properties
IUPAC Name |
(2-amino-3-bromo-5-fluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIYKOIAJDNGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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